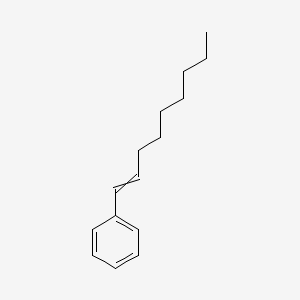

Benzene, 1-nonenyl-

Description

Context within Alkylbenzene Chemistry

Benzene (B151609), 1-nonenyl- belongs to the broader class of alkylbenzenes, which are hydrocarbons featuring a benzene ring substituted with one or more alkyl or alkenyl groups. researchgate.net Its saturated counterpart, n-nonylbenzene (1-phenylnonane), is a well-documented compound that serves as a useful reference for understanding the physical properties of a C15 phenylalkane.

The chemistry of alkenylbenzenes like 1-nonenylbenzene is distinct from saturated alkylbenzenes due to the presence of the carbon-carbon double bond. This functional group is a site for various chemical reactions, including addition, oxidation, and polymerization. Furthermore, the position of the double bond is critical. In the case of 1-nonenylbenzene, the double bond is conjugated with the benzene ring, which influences its electronic properties and reactivity. This contrasts with isomers where the double bond is further down the alkyl chain. The synthesis of a specific isomer like 1-nonenylbenzene can be challenging, as synthetic routes often produce a mixture of isomers.

Table 1: Comparative Physicochemical Properties

| Property | Benzene, 1-nonenyl- | n-Nonylbenzene | Benzene |

| Molecular Formula | C15H22 | C15H24 | C6H6 |

| Molar Mass | 202.34 g/mol | 204.35 g/mol | 78.11 g/mol |

| Boiling Point | Data not readily available | 282 °C | 80.1 °C |

| Density | Data not readily available | 0.858 g/mL at 25 °C | 0.876 g/cm³ |

| Structure | Benzene ring with a -CH=CH(CH₂)₆CH₃ group | Benzene ring with a -(CH₂)₈CH₃ group | Planar hexagonal ring of 6 carbon and 6 hydrogen atoms |

Significance in Organic Synthesis and Industrial Applications

The significance of Benzene, 1-nonenyl- lies primarily in its role as a chemical intermediate—a compound that is a stepping stone in the synthesis of other valuable substances.

In organic synthesis , the direct creation of 1-nonenylbenzene via common methods like Friedel-Crafts alkylation using 1-nonene (B85954) is often inefficient. This is because the reaction proceeds through a carbocation intermediate, which is prone to rearrangements, leading to a mixture of phenylnonene isomers rather than the desired terminal product. An alternative synthetic strategy involves the isomerization of other phenylnonene isomers to yield the more stable, conjugated 1-nonenylbenzene. The reactive double bond of the molecule can then be used to introduce other functional groups, making it a versatile building block for more complex molecules.

In terms of industrial applications , the most significant role of long-chain alkylbenzenes is as precursors to surfactants. While 1-nonenylbenzene itself is not typically used directly, its saturated form, nonylbenzene (B91765), is a key component in the production of linear alkylbenzene sulfonates (LAS). These are major anionic surfactants used in detergents and cleaning products. Therefore, 1-nonenylbenzene can be considered an intermediate in the production of nonylbenzene through hydrogenation.

Alkenylbenzenes as a class are also recognized for their aromatic properties and are found naturally in many plants and essential oils, where they contribute to flavor and fragrance. mdpi.comencyclopedia.pubmdpi.com This suggests potential, though less common, applications for specific isomers like 1-nonenylbenzene in the fragrance and flavorings industry.

Table 2: Research Findings on Related Synthesis and Applications

| Research Area | Key Findings | Relevance to Benzene, 1-nonenyl- |

| Friedel-Crafts Alkylation | Alkylation of benzene with long-chain olefins often leads to a mixture of isomers due to carbocation rearrangements. The 1-phenyl isomer is typically not the major product. | Explains the difficulty in synthesizing Benzene, 1-nonenyl- directly and why alternative routes like isomerization are considered. |

| Isomerization of Alkenylbenzenes | Allylbenzenes (where the double bond is not conjugated with the ring) can be isomerized to more stable conjugated isomers using catalysts. | This represents a viable synthetic pathway to obtain Benzene, 1-nonenyl- from other phenylnonene isomers. |

| Surfactant Manufacturing | Linear alkylbenzenes (the saturated form) are sulfonated to produce linear alkylbenzene sulfonates (LAS), a primary component of detergents. kao.com | Highlights the main industrial application pathway for this compound, which involves its hydrogenation to nonylbenzene followed by sulfonation. |

| Natural Alkenylbenzenes | Many alkenylbenzenes (e.g., estragole, safrole) are natural components of essential oils and are used as flavorings and fragrances. bund.de | Suggests a potential, though less prominent, application area for Benzene, 1-nonenyl- if its sensory properties are desirable. |

Structure

3D Structure

Properties

IUPAC Name |

non-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8-14H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZIIQMSCLCSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340977 | |

| Record name | Benzene, 1-nonenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42036-73-7 | |

| Record name | Benzene, 1-nonenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 1 Nonenyl

Alkylation Reactions

Alkylation reactions, particularly Friedel-Crafts alkylation, represent the most direct and industrially significant route for the synthesis of alkylbenzenes, including phenylnonene. This electrophilic aromatic substitution reaction involves the reaction of an aromatic hydrocarbon with an alkylating agent, such as an alkene, in the presence of a catalyst. mt.com

The Friedel-Crafts alkylation of benzene (B151609) with nonene involves the generation of a nonyl carbocation from the alkene, which then acts as an electrophile and attacks the benzene ring. mt.com The reaction is typically catalyzed by strong Lewis acids or solid acid catalysts.

The general mechanism proceeds in several steps:

Formation of the carbocation electrophile from the alkene by the action of the catalyst.

Attack of the aromatic π-electron system on the carbocation to form a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org

Deprotonation of the arenium ion to restore the aromaticity of the ring and yield the alkylated benzene product. mt.com

Commonly used catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and solid acid catalysts like zeolites and phosphotungstic acid supported on silica. mt.com Zeolites, such as beta zeolite, are often favored in industrial applications due to their environmental benefits, reduced corrosion problems, and shape selectivity, which can influence the isomer distribution of the product. researchgate.net

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomers. libretexts.orglumenlearning.com For instance, the reaction of benzene with 1-nonene (B85954) can result in the phenyl group being attached to various positions along the nonyl chain, not just the terminal carbon. Another limitation is polyalkylation, where the initially formed phenylnonene, being more reactive than benzene, can undergo further alkylation. libretexts.orgyoutube.com To minimize this, a large excess of benzene is often used. google.com

Propylene trimer is a common industrial source of nonene and is frequently used as the alkylating agent for producing nonylbenzene (B91765) derivatives. wikipedia.org It is not a single compound but rather a complex mixture of C9H18 isomers formed through the oligomerization of propene. wikipedia.org The composition of propylene trimer can vary but typically includes various branched-chain nonene isomers. nih.gov

The use of propylene trimer in the alkylation of benzene is a practical application of the Friedel-Crafts reaction to produce branched-chain alkylbenzenes. The reaction is catalyzed by acids, such as polyphosphoric acid, which facilitate the formation of carbocations from the various nonene isomers present in the trimer mixture. wikipedia.org These carbocations then alkylate the benzene ring. Due to the branched nature of the nonene isomers in propylene trimer, the resulting product is a mixture of different phenylnonene isomers. These branched-chain alkylbenzenes are important precursors for the production of surfactants and lubricants. wikipedia.org

Alternative Synthetic Pathways

While direct alkylation is the most common method, alternative multi-step synthetic routes can be employed to achieve specific isomers of Benzene, 1-nonenyl- that may not be accessible through direct Friedel-Crafts alkylation due to carbocation rearrangements.

A multi-step synthesis offers greater control over the final product's structure. A general strategy to synthesize a specific phenylalkene, such as a particular isomer of phenylnonene, could involve the following steps:

Friedel-Crafts Acylation: Benzene can be acylated with a nonanoyl chloride (C₉H₁₇OCl) in the presence of a Lewis acid catalyst like AlCl₃. This reaction forms a nonanoylbenzene (a ketone). A key advantage of acylation over alkylation is that the acylium ion intermediate does not undergo rearrangement, and the product is deactivated towards further substitution, thus preventing polyacylation. mt.comlibretexts.org

Reduction of the Ketone: The resulting ketone can then be reduced to the corresponding secondary alcohol, 1-phenyl-1-nonanol, using a reducing agent like sodium borohydride (NaBH₄).

Dehydration of the Alcohol: The final step would be the acid-catalyzed dehydration of the alcohol to introduce the double bond, yielding a phenylnonene. The position of the double bond would depend on the specific conditions of the dehydration reaction.

This multi-step approach provides a way to control the point of attachment of the alkyl chain to the benzene ring, although controlling the exact position of the double bond in the final dehydration step might still present challenges.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of Benzene, 1-nonenyl- are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, catalyst type and concentration, and the molar ratio of reactants.

For the Friedel-Crafts alkylation of benzene with long-chain alkenes, studies have shown that increasing the reaction temperature generally increases the conversion of the alkene. For instance, using a phosphotungstic acid on silica (PTA-SiO₂) catalyst for the alkylation of benzene with 1-decene, the optimal temperature was found to be 250 °C. Similarly, in the alkylation of benzene with propylene using a zeolite catalyst, the maximum conversion was observed at 260 °C. nih.gov

The molar ratio of benzene to the alkene is another critical factor. A higher ratio of benzene to alkene is generally employed to favor monoalkylation and suppress the formation of polyalkylated byproducts. google.com Research on the alkylation of benzene with 1-decene has demonstrated that increasing the ratio of benzene to 1-decene leads to higher conversions of the alkene.

The choice of catalyst significantly impacts both the activity and the selectivity of the reaction. Solid acid catalysts like zeolites are widely studied for their potential to replace traditional corrosive catalysts like AlCl₃ and HF. researchgate.net The properties of the zeolite, such as the Si/Al ratio, can be tuned to optimize the reaction. For the alkylation of benzene with 1-alkenes over beta zeolites, it was found that the alkylation activity decreased with an increasing Si/Al ratio. researchgate.net

Below are tables summarizing the effect of various reaction parameters on the alkylation of benzene with alkenes, based on findings from related studies.

Table 1: Effect of Temperature on Benzene Alkylation with Propylene

| Temperature (°C) | Propylene Conversion (%) | Cumene Selectivity (%) |

|---|---|---|

| 200 | 15.2 | 85.1 |

| 220 | 18.5 | 82.3 |

| 240 | 20.7 | 79.5 |

| 260 | 21.8 | 77.4 |

| 280 | 19.6 | 75.2 |

| 300 | 17.3 | 73.1 |

Data derived from a study on a fixed-bed reactor with a β-zeolite catalyst. nih.gov

Table 2: Influence of Benzene to 1-Decene Molar Ratio on 1-Decene Conversion

| Benzene:1-Decene Molar Ratio | 1-Decene Conversion (%) |

|---|---|

| 5:1 | 65 |

| 10:1 | 78 |

| 15:1 | 85 |

| 20:1 | 92 |

Data based on alkylation using a PTA-SiO₂ catalyst at 250 °C.

Spectroscopic and Structural Elucidation of Benzene, 1 Nonenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the connectivity and environment of hydrogen and carbon atoms.

Proton NMR spectroscopy reveals the presence and environment of hydrogen atoms within the molecule. For Benzene (B151609), 1-nonenyl-, distinct signals are expected from the aromatic protons, the vinylic protons, the aliphatic methylene (B1212753) groups, and the terminal methyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.25 | m | 5H | Aromatic protons |

| 6.65 | d, J=16.0 Hz | 1H | Vinylic proton (=CH-Ph) |

| 6.30 | dt, J=16.0, 7.0 Hz | 1H | Vinylic proton (=CH-CH₂) |

| 2.30 | td, J=7.0, 1.5 Hz | 2H | Allylic methylene (-CH₂-CH=) |

| 1.40-1.25 | m | 8H | Aliphatic methylene (-CH₂-) |

| 1.20-1.10 | m | 2H | Aliphatic methylene (-CH₂-CH₂-) |

| 0.85 | t, J=7.0 Hz | 3H | Terminal methyl (-CH₃) |

Note: Typical values are presented, actual shifts may vary based on solvent and instrument.

The aromatic region typically shows multiplets between 7.0-7.5 ppm, integrating for five protons. The vinylic protons, being directly attached to the double bond, appear further downfield. The proton attached to the carbon directly bonded to the phenyl ring is expected around 6.65 ppm, while the other vinylic proton appears around 6.30 ppm. These vinylic protons exhibit a trans coupling constant (J ≈ 16.0 Hz) indicative of the E-isomer configuration of the double bond. The allylic methylene protons, adjacent to the double bond, resonate around 2.30 ppm, while the remaining aliphatic methylene protons appear as multiplets in the 1.10-1.40 ppm range. The terminal methyl group protons are observed as a triplet around 0.85 ppm.

Carbon-13 NMR provides information about the carbon backbone of the molecule. Distinct signals are expected for the aromatic carbons, the two vinylic carbons, the aliphatic methylene carbons, and the terminal methyl carbon.

| Chemical Shift (ppm) | Assignment |

| 137.5 | Aromatic ipso-carbon |

| 130.0, 128.5, 126.5 | Aromatic CH carbons |

| 135.0 | Vinylic carbon (Ph-CH=) |

| 130.5 | Vinylic carbon (=CH-CH₂) |

| 32.0 | Allylic methylene (-CH₂-CH=) |

| 29.5, 29.0, 28.5, 27.0 | Aliphatic methylene (-CH₂-) |

| 14.0 | Terminal methyl (-CH₃) |

Note: Typical values are presented; actual shifts may vary.

The aromatic carbons typically resonate between 125-140 ppm, with the ipso-carbon appearing at a distinct shift. The vinylic carbons, involved in the double bond, are observed in the 130-135 ppm range. The aliphatic carbons show signals in the upfield region, with carbons closer to the double bond or phenyl ring appearing slightly more downfield than those further away. The terminal methyl carbon appears at the furthest upfield position, typically around 14 ppm.

Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for unambiguous structural assignment. COSY experiments establish correlations between ¹H nuclei that are coupled to each other, confirming vicinal proton connectivity. HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, helping to assign specific proton signals to their corresponding carbon atoms. HMBC experiments reveal longer-range correlations (2-3 bonds) between ¹H and ¹³C nuclei, which are crucial for establishing the connectivity between different parts of the molecule, such as the attachment of the nonenyl chain to the phenyl ring and the position of the double bond. These techniques collectively provide a comprehensive understanding of the molecular framework.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that are indicative of functional groups present.

| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode |

| 3050 | Aromatic C-H stretch |

| 2955, 2925, 2855 | Aliphatic C-H stretch |

| 1650 | C=C stretch (vinylic) |

| 1600, 1495 | Aromatic C=C ring stretch |

| 745, 690 | Aromatic C-H out-of-plane bending |

Note: Typical values are presented; band intensity can vary.

The IR spectrum of Benzene, 1-nonenyl- is expected to display characteristic absorptions. Aromatic C-H stretching vibrations are typically observed slightly above 3000 cm⁻¹ (around 3050 cm⁻¹). Aliphatic C-H stretching vibrations from the nonenyl chain appear in the 2850-2960 cm⁻¹ region. The presence of the carbon-carbon double bond is indicated by a C=C stretching vibration, usually found in the 1640-1680 cm⁻¹ range, which might be of moderate to weak intensity. The benzene ring itself shows characteristic C=C ring stretching vibrations between 1450-1600 cm⁻¹. Crucially, the out-of-plane bending vibrations of the aromatic C-H bonds, typically observed between 690-900 cm⁻¹, provide information about the substitution pattern on the benzene ring; for a monosubstituted benzene, strong bands are expected around 745 cm⁻¹ and 690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

| m/z | Ion Formula/Fragment Description |

| 202 | Molecular ion (M⁺) for C₁₅H₂₂ |

| 91 | Tropylium (B1234903) cation (C₇H₇⁺) |

| 117 | Fragment ion (M - C₇H₁₅⁺) |

| 69 | Fragment ion (C₅H₉⁺) |

| 55 | Fragment ion (C₄H₇⁺) |

| 41 | Fragment ion (C₃H₅⁺) |

Note: Relative intensities are not provided as they are highly dependent on experimental conditions.

The electron ionization (EI) mass spectrum of Benzene, 1-nonenyl- will show a molecular ion peak (M⁺) corresponding to its molecular weight. For the structure 1-phenylnon-1-ene (C₁₅H₂₂), the molecular weight is 202 g/mol . A strong peak at m/z 91 is characteristic of benzyl-type structures, corresponding to the tropylium cation (C₇H₇⁺), formed by rearrangement and cleavage of the aliphatic chain. Fragmentation can also occur via cleavage of the nonenyl chain, leading to various alkyl cations and radicals. For instance, cleavage alpha to the double bond or loss of significant portions of the nonyl chain are common fragmentation pathways. Peaks corresponding to fragments like C₅H₉⁺ (m/z 69), C₄H₇⁺ (m/z 55), and C₃H₅⁺ (m/z 41) are expected due to allylic fragmentation.

Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural characteristics of organic compounds. When Benzene, 1-nonenyl-, is subjected to mass spectrometry, typically via electron ionization (EI), it forms a molecular ion (M+) with a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 202. fiveable.mesavemyexams.comlibretexts.org The molecular ion peak is often prominent in the mass spectra of aromatic compounds due to the stability conferred by the benzene ring. libretexts.orgwpmucdn.com

Following ionization, the molecular ion undergoes fragmentation, breaking down into smaller charged fragments and neutral species. These fragmentation patterns serve as a unique "fingerprint" for the compound, aiding in its identification. savemyexams.comelscience.co.uk For Benzene, 1-nonenyl-, several characteristic fragmentation pathways are anticipated:

Benzylic Cleavage: A common fragmentation pathway for alkylbenzenes involves the cleavage of the bond between the benzene ring and the alkyl chain. This can lead to the formation of a stable tropylium ion (C7H7+) at m/z 91, often a base peak, and a phenyl cation (C6H5+) at m/z 77. fiveable.mewpmucdn.com

Alkyl Chain Fragmentation: The nonenyl side chain can fragment through various mechanisms, including alpha-cleavage (cleavage of the bond adjacent to the benzene ring attachment) and loss of neutral molecules or alkyl fragments. Fragments are typically observed with mass differences of 14 mass units, corresponding to the loss of a methylene (-CH2-) group. The presence of the double bond in the nonenyl chain may also lead to specific fragmentation patterns not observed in saturated alkylbenzenes. libretexts.org

Loss of Small Molecules: Fragments may also arise from the loss of small neutral species such as hydrogen (M-2) or methyl groups (M-15).

Table 2: Potential Fragmentation Patterns for Benzene, 1-nonenyl- (C15H22)

| Fragment Ion Name / Description | Formula | m/z (approx.) | Origin / Notes |

| Molecular Ion | C15H22+ | 202 | Intact molecule |

| Tropylium Ion | C7H7+ | 91 | Benzylic cleavage, rearrangement |

| Phenyl Cation | C6H5+ | 77 | Benzylic cleavage |

| Alkyl Cation (e.g., C8H17+) | C8H17+ | 113 | Alpha-cleavage of nonenyl chain |

| Alkyl Cation (e.g., C7H15+) | C7H15+ | 99 | Alpha-cleavage of nonenyl chain |

| Alkyl Cation (e.g., C6H13+) | C6H13+ | 85 | Alpha-cleavage of nonenyl chain |

| ... (various CnH2n+1+ fragments) | ... | ... | Fragmentation of the nonenyl chain |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the elemental composition of a compound, providing the percentage by mass of each constituent element. For Benzene, 1-nonenyl- (C15H22), elemental analysis confirms the ratio of carbon and hydrogen atoms. pcdn.colibretexts.org

The theoretical elemental composition for Benzene, 1-nonenyl-, is calculated based on its molecular formula:

Carbon (C): The atomic weight of carbon is approximately 12.011 g/mol . For 15 carbon atoms, the total mass is 15 * 12.011 = 180.165 g/mol .

Hydrogen (H): The atomic weight of hydrogen is approximately 1.008 g/mol . For 22 hydrogen atoms, the total mass is 22 * 1.008 = 22.176 g/mol .

Molecular Weight: The total molecular weight is 180.165 + 22.176 = 202.341 g/mol .

The percentage composition is calculated as:

Percentage of Carbon = (180.165 g/mol / 202.341 g/mol ) * 100% = 89.04%

Percentage of Hydrogen = (22.176 g/mol / 202.341 g/mol ) * 100% = 10.96%

Table 1: Theoretical Elemental Composition of Benzene, 1-nonenyl- (C15H22)

| Element | Percentage by Mass (%) |

| Carbon (C) | 89.04 |

| Hydrogen (H) | 10.96 |

Experimental elemental analysis is typically performed using combustion analysis, where a sample is burned in excess oxygen, and the resulting carbon dioxide and water are measured. libretexts.org

Chromatographic Methods for Purity and Identification

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a sample, as well as for assessing the purity of synthesized compounds. For Benzene, 1-nonenyl-, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective hyphenated technique for analyzing volatile and semi-volatile organic compounds. elscience.co.ukosram.cominnovatechlabs.com The process involves:

Gas Chromatography (GC): The sample is introduced into a GC system, vaporized, and carried through a capillary column by an inert mobile phase (e.g., helium). Separation occurs based on the differential interactions of the analytes with the stationary phase within the column, influenced by their volatility and polarity. Each compound elutes at a specific retention time. elscience.co.uk

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by EI), fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum generated provides a unique fingerprint for identification. fiveable.meelscience.co.uk

For Benzene, 1-nonenyl-, GC-MS would separate the compound from impurities based on its volatility. The subsequent mass spectrum, displaying the molecular ion and characteristic fragment ions, would be used for definitive identification by comparison with spectral databases. savemyexams.comelscience.co.uk

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique, particularly suitable for compounds that are less volatile or thermally sensitive, or for analyzing complex mixtures. researchgate.netchromatographyonline.com

A common approach for analyzing Benzene, 1-nonenyl-, would involve reversed-phase HPLC (RPLC). This method utilizes a non-polar stationary phase (commonly C18 silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. chromatographyonline.comnih.govresearchgate.net Separation is achieved through differential partitioning between the stationary and mobile phases, with less polar compounds retained longer on the C18 column. nih.govresearchgate.net

Detection is typically performed using a UV-Vis detector, as the aromatic benzene ring exhibits strong absorption in the UV region. nih.govresearchgate.net HPLC is also crucial for assessing the purity of the synthesized compound by separating it from any by-products or unreacted starting materials, with peak areas used for quantification. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 Nonenyl

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The presence of the nonenyl substituent significantly influences both the rate and the regioselectivity of these reactions.

The general mechanism for EAS on alkylbenzenes, including 1-phenylnon-1-ene, proceeds via a two-step addition-elimination pathway uomustansiriyah.edu.iqlibretexts.orgmsu.edulibretexts.orgpharmdguru.comuomustansiriyah.edu.iqlibretexts.orgwikipedia.org.

Electrophilic Attack and Sigma Complex Formation: The aromatic π system acts as a nucleophile, attacking a strong electrophile (E⁺). This attack breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electrophile becomes bonded to one of the ring carbons via a new sigma bond.

Deprotonation and Aromaticity Restoration: A base (often the counter-ion of the electrophile or solvent) abstracts a proton from the sp³-hybridized carbon that bears the electrophile. The electrons from the C-H bond re-form the π system, restoring aromaticity and yielding the substituted product.

Alkyl groups, such as the nonenyl substituent in 1-phenylnon-1-ene, are generally electron-donating through inductive effects (+I) and, in the case of alkenyl groups, also through resonance (+M) if the double bond is conjugated with the ring. This electron donation stabilizes the positively charged arenium ion intermediate, thereby lowering the activation energy for the reaction. Consequently, alkylbenzenes are typically more reactive towards EAS than benzene (B151609) itself, meaning they are activated libretexts.orglibretexts.orgrutgers.edulibretexts.orgwikipedia.orgimperial.ac.uklibretexts.org.

The nonenyl substituent, being an alkyl/alkenyl group, is an ortho, para-director libretexts.orglibretexts.orgwikipedia.orgimperial.ac.uklibretexts.orglkouniv.ac.inpressbooks.publibretexts.orgntu.edu.sgyoutube.com. This directing effect arises from the stabilization of the arenium ion intermediates formed during substitution at the ortho and para positions.

Inductive Effect: The electron-donating nature of the alkyl chain through sigma bonds increases electron density in the benzene ring, particularly at the ortho and para positions.

Resonance Effect (for alkenyl): If the double bond is conjugated with the ring (as in 1-phenylnon-1-ene), it can further donate electron density via resonance, further stabilizing the ortho and para arenium ions.

The arenium ions formed from ortho and para attack have resonance structures where the positive charge is located on the carbon atom bearing the nonenyl group. This position is effectively a tertiary carbon adjacent to the ring, which can better accommodate the positive charge compared to the secondary or primary carbons involved in meta attack intermediates.

Steric Effects: The long, nine-carbon nonenyl chain can introduce significant steric hindrance. While there are two ortho positions and one para position available for substitution, the bulkiness of the nonenyl group is expected to disfavor substitution at the ortho positions. Therefore, the para-substituted product is often predicted to be the major product, with the ortho-substituted product formed in a lesser amount libretexts.orglibretexts.orglibretexts.orgimperial.ac.uklibretexts.orglkouniv.ac.in.

Table 1: General Directing Effects of Substituents on Benzene in EAS

| Substituent Type | Electron Donation/Withdrawal | Directing Effect | Reactivity (vs. Benzene) | Influence on 1-Phenylnon-1-ene |

| Alkyl/Alkenyl | Electron-donating (+I, +M) | Ortho/Para | Activating (faster) | The nonenyl group is expected to activate the ring and direct substitution to ortho and para positions. Steric hindrance from the long chain will likely favor para substitution. |

These classic EAS reactions can be performed on 1-phenylnon-1-ene, with the nonenyl group directing the incoming electrophile to the ortho and para positions of the benzene ring.

Nitration: Typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The active electrophile is the nitronium ion (NO₂⁺). The reaction would yield a mixture of ortho- and para-nitrophenylnonenes, with the para isomer likely predominating due to steric factors.

Halogenation: Involves reacting the aromatic compound with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The catalyst polarizes the halogen molecule, generating a more potent electrophile (e.g., Br⁺). Halogenation of 1-phenylnon-1-ene would yield ortho- and para-halophenylnonenes.

Sulfonation: Achieved by reaction with fuming sulfuric acid (SO₃ in H₂SO₄). Sulfur trioxide (SO₃) acts as the electrophile, leading to the formation of benzenesulfonic acid derivatives. The reaction is reversible, and the sulfonic acid group can be removed by heating in dilute acid (ipso-substitution). Sulfonation of 1-phenylnon-1-ene would produce ortho- and para-phenylnonenesulfonic acids.

While specific experimental data for these reactions on 1-phenylnon-1-ene is not widely reported in the general search results, the established principles of EAS on alkylbenzenes and phenylalkenes apply uomustansiriyah.edu.iqlibretexts.orgpharmdguru.comwikipedia.orgrutgers.edulibretexts.orgimperial.ac.uklibretexts.orglkouniv.ac.intandfonline.comwikipedia.org.

Friedel-Crafts reactions are powerful methods for introducing alkyl or acyl groups onto an aromatic ring via EAS libretexts.orgwikipedia.orglibretexts.orgresearchgate.netdntb.gov.uamt.comstudymind.co.uksigmaaldrich.comlibretexts.orgmasterorganicchemistry.com.

Friedel-Crafts Alkylation: Involves reacting the aromatic compound with an alkyl halide (or alkene/alcohol) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The catalyst generates a carbocation electrophile, which then attacks the aromatic ring.

Limitations: A significant limitation of Friedel-Crafts alkylation is the tendency for carbocation rearrangements, leading to undesired isomers. Furthermore, the alkyl group introduced is activating, making the product more susceptible to further alkylation, leading to polyalkylation. The long nonenyl chain might also influence the reaction due to steric bulk.

Friedel-Crafts Acylation: This reaction uses an acyl halide (or anhydride) and a Lewis acid catalyst to introduce an acyl group (-COR). The electrophile is an acylium ion (R-C≡O⁺), which is resonance-stabilized and does not undergo rearrangement.

Advantages: Acylation is generally preferred over alkylation for controlled monosubstitution because the acyl group is electron-withdrawing, deactivating the ring and preventing further substitution. The deactivation also mitigates polyalkylation issues.

Application to 1-phenylnon-1-ene: Friedel-Crafts acylation of 1-phenylnon-1-ene would introduce an acyl group primarily at the ortho and para positions, with the para product being favored due to steric hindrance from the nonenyl chain.

Reactions Involving the Alkyl Side Chain

The nonenyl side chain of 1-phenylnon-1-ene possesses both an alkyl character and an alkene functionality, making it susceptible to various reactions.

Oxidation reactions can target either the benzylic position of the side chain or the double bond within the nonenyl chain.

Side-Chain Oxidation (Benzylic Position): Alkyl side chains attached to aromatic rings are readily oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃) libretexts.orglibretexts.orgunizin.orgorgoreview.comlibretexts.orgnumberanalytics.com. This process, known as side-chain oxidation, converts the alkyl group into a carboxylic acid group. For this reaction to occur, the benzylic carbon (the carbon directly attached to the benzene ring) must possess at least one benzylic hydrogen atom. The mechanism is thought to involve the formation of a benzylic radical.

For 1-phenylnon-1-ene, the benzylic carbon is part of the double bond (C=C). If the oxidation proceeds to cleave the double bond and then oxidizes the resulting aldehyde, it would lead to a benzoic acid derivative. However, the presence of the double bond offers alternative oxidation pathways.

A key observation in side-chain oxidation is that the conversion of an ortho/para-directing alkyl group to a meta-directing carboxylic acid group can alter the regioselectivity of subsequent EAS reactions libretexts.org.

Oxidation of the Double Bond (Ozonolysis): The carbon-carbon double bond in the nonenyl chain is highly susceptible to oxidative cleavage, particularly through ozonolysis. Ozonolysis involves the reaction of the alkene with ozone (O₃), followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) to yield carbonyl compounds doubtnut.comyoutube.comdoubtnut.combrainly.inshaalaa.com.

In the case of 1-phenylnon-1-ene, the double bond is located between the phenyl-substituted carbon and the adjacent carbon. Ozonolysis would cleave this C=C bond.

The cleavage would yield two carbonyl fragments:

The phenyl-substituted fragment would form an aldehyde, specifically benzaldehyde (B42025) (C₆H₅CHO).

The remaining part of the nonenyl chain, which is an eight-carbon chain starting from the second carbon of the original nonenyl group, would form an aldehyde, specifically octanal (C₇H₁₅CHO).

Table 2: Ozonolysis Products of 1-Phenylnon-1-ene

| Reactant | Reaction Type | Oxidizing Agent | Reducing Agent | Cleaved Fragments | Products | IUPAC Name of Products |

| 1-Phenylnon-1-ene | Ozonolysis | O₃ | Zn/H₂O | C₆H₅-CH= and CH-(CH₂)₆CH₃ | C₆H₅CHO + C₇H₁₅CHO | Benzaldehyde + Octanal |

Oxidation with Potassium Permanganate (KMnO₄): Under different conditions, KMnO₄ can also react with alkenes. Cold, dilute alkaline KMnO₄ can lead to syn-dihydroxylation, forming vicinal diols chemguide.co.uklibretexts.orgyoutube.comualberta.ca. Hot, acidic, or alkaline KMnO₄ can cleave the double bond, similar to ozonolysis, producing carbonyl compounds (aldehydes, ketones, or carboxylic acids, depending on the structure of the alkene and the substituents on the double bond) chemguide.co.uklibretexts.orgyoutube.comualberta.ca. For 1-phenylnon-1-ene, hot KMnO₄ would likely cleave the double bond, yielding benzaldehyde and octanoic acid (from the oxidation of octanal), or potentially benzoic acid if the benzylic oxidation pathway is dominant and occurs after double bond cleavage.

Compound List

Benzene, 1-nonenyl- (1-phenylnon-1-ene)

Functionalization of the Nonenyl Moiety

The nonenyl moiety of Benzene, 1-nonenyl-, contains a carbon-carbon double bond, which is a site of significant chemical reactivity. This unsaturation allows for a range of addition reactions and modifications.

Hydrogenation

A fundamental transformation of the nonenyl moiety is catalytic hydrogenation, where the carbon-carbon double bond is reduced to a single bond, converting 1-nonenylbenzene into nonylbenzene (B91765). This process typically employs heterogeneous catalysts such as Palladium on Carbon (Pd/C), Platinum (e.g., PtO₂), or Raney Nickel. The mechanism involves the adsorption of both the alkene and hydrogen gas onto the catalyst surface. Hydrogen molecules dissociate into adsorbed hydrogen atoms, which then add sequentially to the double bond in a syn-addition fashion, meaning both hydrogen atoms are added to the same face of the double bond. This leads to the formation of a saturated alkyl chain.

Table 1: Catalytic Hydrogenation of Alkenes

| Catalyst | Typical Conditions | Product Type (General) | Key Mechanistic Feature |

| Pd/C | H₂, Solvent (e.g., Ethanol, Ethyl Acetate) | Alkane | Syn-addition |

| PtO₂ | H₂, Solvent (e.g., Acetic Acid) | Alkane | Syn-addition |

| Raney Ni | H₂, Solvent (e.g., Ethanol), Elevated Temperature | Alkane | Syn-addition |

Oxidation Reactions

The alkene functionality in the nonenyl chain can also be targeted by various oxidation reactions, introducing oxygen-containing functional groups.

Epoxidation: The double bond can be converted into an epoxide (oxirane) ring. This is commonly achieved using peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or through catalytic methods involving metal catalysts and oxidants like hydrogen peroxide or tert-butyl hydroperoxide.

Dihydroxylation: The addition of two hydroxyl groups across the double bond yields vicinal diols. Reagents such as osmium tetroxide (OsO₄), often used catalytically with a co-oxidant like N-methylmorpholine N-oxide (NMO), or potassium permanganate (KMnO₄) under controlled conditions, can effect this transformation.

Ozonolysis: Treatment with ozone (O₃) followed by reductive or oxidative workup cleaves the double bond, yielding aldehydes, ketones, or carboxylic acids depending on the workup conditions.

Halogenation and Hydrohalogenation

Electrophilic addition reactions are characteristic of alkenes. The nonenyl double bond can react with halogens (e.g., Br₂, Cl₂) to form vicinal dihalides. Addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon.

Catalytic Transformations

Benzene, 1-nonenyl- can participate in a range of sophisticated catalytic transformations, often leveraging transition metal catalysts to achieve selective bond formation and functionalization.

Palladium-Catalyzed Alkenylation (Heck and Relay Heck Reactions)

Palladium catalysis plays a significant role in the functionalization of alkenylbenzenes. The Heck reaction, and its more complex "relay" variants, involves the coupling of an aryl or vinyl halide (or pseudohalide, such as a triflate) with an alkene. In the context of Benzene, 1-nonenyl-, this can involve coupling at the aromatic ring or functionalization of the nonenyl chain itself. Relay Heck reactions are particularly noteworthy for their ability to construct remote stereocenters through a process known as "chain walking," which involves reversible β-hydride elimination and migratory insertion steps. These reactions can lead to the formation of more complex alkenyl aryl compounds with good to excellent enantioselectivity, depending on the chiral ligands employed. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the halide, coordination and insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst and form the product.

Table 2: Palladium-Catalyzed Alkenylation of Alkenylbenzene Derivatives

| Catalyst System | Aryl/Vinyl Halide/Triflate | Alkene Partner (General) | Product Type (General) | Yield Range | Enantioselectivity | Key Mechanistic Feature |

| Pd(OAc)₂, Phosphine Ligand, Base | Aryl/Vinyl Halide/Triflate | Alkenylbenzene derivative | Functionalized alkenyl arenes, remote stereocenters formed | Moderate to High | Good to Excellent | Chain Walking |

| Pd(0) precursor, Chiral Phosphine Ligand, Base | Aryl/Vinyl Halide/Triflate | Alkenylbenzene derivative | Enantioenriched δ, ε, ζ, η-alkenyl aryl compounds | Moderate | Good to Excellent | Relay Heck, Chain Walking |

Rhodium-Catalyzed Arene Alkenylation

Rhodium catalysts are also employed for the direct functionalization of arenes, including alkenylbenzenes, through C-H activation. In rhodium-catalyzed arene alkenylation, the aromatic C-H bonds are activated, and the resulting metal-aryl intermediate couples with an olefin. This process often utilizes dioxygen as a terminal oxidant or other oxidants like Cu(II) carboxylates. The mechanism typically involves C-H bond cleavage, insertion of the olefin into the Rh-aryl bond, followed by β-hydride elimination and subsequent re-oxidation of the rhodium catalyst. These reactions can exhibit regioselectivity concerning both the arene C-H activation site and the orientation of olefin insertion (Markovnikov vs. anti-Markovnikov).

Other Catalytic Transformations

Beyond palladium and rhodium catalysis, the nonenyl moiety can undergo other catalytic transformations. For instance, isomerization of the double bond within the nonenyl chain can occur under certain catalytic conditions, leading to positional isomers. Hydroformylation, the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, is another important catalytic transformation that could be applied to Benzene, 1-nonenyl-, typically using cobalt or rhodium catalysts.

Computational Chemistry and Theoretical Modeling of Benzene, 1 Nonenyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The foundational step in the theoretical modeling of a molecule is the calculation of its minimum energy structure (geometry optimization) and the distribution of electrons within it (electronic structure).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com It offers a favorable balance between accuracy and computational expense, making it suitable for larger molecules. mdpi.com DFT calculations would be instrumental in studying the electronic properties of Benzene (B151609), 1-nonenyl-, such as its reactivity, by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Spectroscopic Property Predictions

A key application of computational chemistry is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical ¹H and ¹³C NMR Chemical Shift Computations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational models, particularly those combining DFT with methods like Gauge-Including Atomic Orbital (GIAO), can predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov For Benzene, 1-nonenyl-, theoretical calculations would provide a predicted spectrum that could be compared with experimental data to confirm the structure and assign specific signals to the protons and carbons in the benzene ring and the nonenyl chain. Machine learning approaches are also emerging as a powerful tool for enhancing the accuracy of these predictions. chemaxon.comnih.gov

Vibrational Frequency Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum. nih.govresearchgate.net This analysis for Benzene, 1-nonenyl- would help in identifying characteristic vibrations associated with the benzene ring (e.g., C-H stretching, ring breathing modes) and the C=C double bond and C-C single bonds of the nonenyl side chain. chemtube3d.comresearchgate.netnist.gov

Intermolecular Interactions

The non-covalent interactions involving the aromatic ring and the alkyl chain of Benzene, 1-nonenyl- are crucial in determining its physical properties and its interactions with other molecules. Computational models of similar aromatic hydrocarbons have elucidated the nature of these forces.

The π-system of the benzene ring in Benzene, 1-nonenyl- is a key site for intermolecular interactions. These interactions are not limited to the classic π-π stacking observed in simpler aromatic systems but are also influenced by the long alkyl substituent.

π-π Stacking: In condensed phases, benzene rings can interact through stacking, where the planar aromatic cores align. Theoretical studies on various alkylbenzenes suggest that the presence of a long alkyl chain can influence the geometry of these interactions. While face-to-face or sandwich configurations are possible, parallel-displaced and T-shaped (edge-to-face) arrangements are often energetically more favorable. The nonenyl chain, with its steric bulk, would likely favor displaced or T-shaped stacking to minimize steric hindrance. The delocalized π-electrons in the benzene ring create a region of negative electrostatic potential above and below the plane of the ring, which drives these interactions. chemguide.co.ukwikipedia.org

The interplay between π-π stacking and C-H/π interactions governs the packing of long-chain alkylbenzenes in the liquid and solid states. Computational studies have shown that the alkyl chains can influence the preferred stacking arrangement of the aromatic rings. rsc.org

Table 1: Calculated Interaction Energies for Benzene Dimer and Related Complexes

| Interacting Molecules | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference |

| Benzene - Benzene | π-π Stacking (Parallel Displaced) | -2.78 | semanticscholar.org |

| Benzene - Benzene | π-π Stacking (T-shaped) | -2.48 | semanticscholar.org |

| Methane - Benzene | C-H/π | -1.5 | mdpi.com |

This table presents data from computational studies on model systems to illustrate the strength of different π-bonding interactions that are relevant to Benzene, 1-nonenyl-.

While conventional hydrogen bonds are not present in Benzene, 1-nonenyl- itself, the C-H bonds of both the aromatic ring and the nonenyl chain can act as weak hydrogen bond donors, particularly in the presence of anions.

Theoretical studies have demonstrated the existence of favorable interactions between anions and the π-system of benzene (anion-π interactions), as well as with the C-H bonds of the aromatic ring. mdpi.com The interaction of an anion with the electron-rich π-cloud of an unsubstituted benzene ring is generally repulsive from a purely electrostatic standpoint. However, electron-withdrawing substituents can make this interaction favorable. In the case of alkyl-substituted benzenes, the interaction is more complex. mdpi.com

Computational studies on complexes of anions with benzene and its derivatives have shown that C-H···anion interactions can be significant. researchgate.net The hydrogen atoms of the benzene ring are slightly acidic and can form weak hydrogen bonds with anions. The strength of this interaction is influenced by the nature of the anion and the electronic properties of the substituted benzene. For Benzene, 1-nonenyl-, the numerous C-H bonds of the long alkyl chain would also be available for such interactions. High-level ab initio calculations have shown that the cooperativity between anion-π and C-H/π interactions can lead to significant stabilization of the resulting complexes. mdpi.com

Table 2: Calculated Interaction Energies for Anion-Benzene Complexes

| Complex | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference |

| Benzene - F⁻ | Anion-π / C-H···F⁻ | -10.3 | mdpi.com |

| Benzene - Cl⁻ | Anion-π / C-H···Cl⁻ | -7.2 | mdpi.com |

| Benzene - Br⁻ | Anion-π / C-H···Br⁻ | -6.2 | mdpi.com |

This table provides calculated binding energies for halide anions with benzene, illustrating the potential for C-H−anion interactions in systems like Benzene, 1-nonenyl-.

Reaction Mechanism Simulations and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For Benzene, 1-nonenyl-, two important classes of reactions are electrophilic aromatic substitution at the benzene ring and reactions involving the nonenyl side chain.

Electrophilic Aromatic Substitution: The alkyl group of an alkylbenzene is an activating group and an ortho-, para-director for electrophilic aromatic substitution. msu.edulibretexts.org Computational studies on the nitration and halogenation of toluene (B28343) and other alkylbenzenes have elucidated the mechanism, which proceeds through a positively charged intermediate known as a benzenonium ion or σ-complex. msu.edu Quantum mechanical calculations can determine the structures and relative energies of the intermediates and transition states for ortho, meta, and para attack, confirming the experimentally observed regioselectivity. The long nonenyl chain in Benzene, 1-nonenyl- would also be expected to be ortho-, para-directing, although its steric bulk might influence the ortho/para product ratio.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in the liquid or solid state. For long-chain alkylbenzenes, MD simulations can reveal information about their conformational flexibility, diffusion, and the structure of the liquid phase.

Recent studies have employed dissipative particle dynamics (DPD), a coarse-grained simulation technique, to model the behavior of alkyl aromatic hydrocarbons. acs.orgnih.gov In these models, groups of atoms are represented by single beads, which allows for the simulation of larger systems over longer timescales. nih.gov These simulations have been successful in reproducing experimental densities and capturing the freezing transition of long-chain alkylbenzenes. acs.org

Atomistic MD simulations have also been used to study systems containing long-chain alkylbenzene derivatives, such as linear alkylbenzene sulfonates at interfaces. matsci.orgnih.gov These simulations provide detailed insights into the orientation and conformation of the molecules. For Benzene, 1-nonenyl-, MD simulations could be used to study:

Liquid Structure: The arrangement of molecules in the liquid phase, including the preferred orientation of the benzene rings and the conformation of the nonenyl chains. Radial distribution functions calculated from MD simulations can reveal the average distances between different parts of the molecules.

Conformational Dynamics: The flexibility of the nonenyl chain and the rates of different conformational transitions.

Transport Properties: The self-diffusion coefficient and viscosity of liquid Benzene, 1-nonenyl- can be calculated from MD trajectories, providing a link between molecular structure and macroscopic properties.

Advanced Research Applications of Benzene, 1 Nonenyl and Its Derivatives

Industrial Process Research

Role in Flotation Processes (e.g., Anthracite Coal Flotation)

Aromatic hydrocarbons, including alkylbenzenes such as nonyl benzene (B151609), serve as effective collectors in froth flotation processes, particularly for the beneficiation of coal. spmi.rutandfonline.comcore.ac.ukresearchgate.net These compounds enhance the hydrophobicity of coal particles by adsorbing onto their surfaces, enabling them to attach to air bubbles and subsequently be recovered as a froth. spmi.rucore.ac.uktandfonline.comuq.edu.au911metallurgist.com911metallurgist.com Studies focusing on anthracite coal flotation have indicated that nonyl benzene, a saturated analog of Benzene, 1-nonenyl-, demonstrates superior performance compared to purely aliphatic collectors like dodecane. tandfonline.comresearchgate.net This improved efficacy is attributed to the inherent aromatic structure of nonyl benzene, which facilitates stronger interactions with the coal surface. spmi.rutandfonline.comcore.ac.uk Furthermore, alkenylbenzenes have been investigated as constituents within polymer-based collectors, suggesting a broader utility of this class of compounds in tailoring flotation performance. google.com

Mechanisms of Interfacial Interaction (e.g., Pi-bonding with Coal Surfaces)

The effectiveness of Benzene, 1-nonenyl- and its analogs as flotation collectors is primarily governed by specific interfacial interaction mechanisms. A key interaction is the pi-pi interaction, or pi-bonding, which occurs between the aromatic ring of the collector molecule and the abundant aromatic structures present on the surface of coals, especially higher-rank coals like anthracite. spmi.rutandfonline.comcore.ac.ukresearchgate.net The delocalized pi electrons within the benzene ring of the collector can form robust bonds with the aromatic sites on the coal surface. This aromatic-aromatic interaction is generally more potent than the hydrophobic bonding typically established by the aliphatic chains of collectors with the coal surface. spmi.rucore.ac.uk Consequently, this strong adsorption via pi-bonding significantly increases the hydrophobicity of the coal particles, leading to enhanced flotation recovery. tandfonline.comresearchgate.net While pi-bonding is a principal mechanism, other interactions, such as van der Waals forces and hydrogen bonding (particularly relevant for derivatives with polar functional groups), also contribute to the adsorption of these molecules onto coal surfaces. uq.edu.aumdpi.come3s-conferences.orgdbc.wroc.pl

Table 1: Comparative Collector Performance in Anthracite Coal Flotation

| Collector | Performance vs. Dodecane | Primary Interaction Mechanism | Supporting References |

| Nonyl Benzene | Superior | Strong pi-bonding with aromatic sites on coal surface. | tandfonline.comresearchgate.net |

| Dodecane | Less effective | Primarily hydrophobic bonding via aliphatic chain. | tandfonline.comresearchgate.net |

| Alkenylbenzenes | Component of polymer collectors | Potential for pi-bonding and other interactions due to aromaticity. | google.com |

Applications in Lubricant and Fuel Additive Research

Lubricant Applications

Fuel Additive Applications

Aromatic hydrocarbons play a significant role in fuel additive formulations, often serving as effective carrier fluids. Their high solubility for various additive molecules, combined with long-term storage stability, makes them ideal for creating stable and effective additive packages. haltermann-carless.com In gasoline formulations, aromatic compounds are essential for providing the necessary octane (B31449) rating, a critical parameter for the efficient operation of spark-ignited engines. quora.comconcawe.eu While specific data for Benzene, 1-nonenyl- in this context is limited, the general properties of aromatic hydrocarbons underscore their importance in enhancing fuel performance and stability. haltermann-carless.comquora.comconcawe.euifpenergiesnouvelles.frmdpi.com

Environmental Fate and Biodegradation Research of Benzene, 1 Nonenyl

Biodegradation Pathways and Mechanisms

The breakdown of benzene (B151609) in the environment can proceed through different pathways depending on the availability of oxygen.

Under aerobic conditions, the biodegradation of benzene is initiated by the enzymatic incorporation of molecular oxygen into the aromatic ring. This initial activation is a critical step, as the benzene ring is chemically stable. The primary enzymes involved are monooxygenases and dioxygenases. nih.govsigmaaldrich.com

Monooxygenases introduce one oxygen atom into the benzene ring, forming phenol.

Dioxygenases incorporate both atoms of molecular oxygen, leading to the formation of cis-dihydrodiols, which are then converted to catechol. researchgate.netnih.gov

Catechol is a key intermediate that is further metabolized through either ortho- or meta-ring cleavage pathways, ultimately leading to intermediates of central metabolic pathways like the Krebs cycle. nih.govresearchgate.net The efficiency of aerobic degradation can be influenced by the concentration of benzene, with high concentrations potentially inhibiting microbial activity. eares.orgnih.gov

In the absence of oxygen, the degradation of benzene is significantly slower and follows different biochemical routes. who.int Anaerobic degradation has been observed under various electron-accepting conditions:

Nitrate-Reducing Conditions: Some of the first evidence for anaerobic benzene degradation was observed under nitrate-reducing conditions. nih.gov In these environments, nitrate is used as the terminal electron acceptor. Studies have shown that benzene can be completely mineralized to carbon dioxide, coupled with the reduction of nitrate. nih.govnih.gov

Iron-Reducing Conditions: Benzene degradation has been documented in iron(III)-reducing environments, where ferric iron serves as the electron acceptor. nih.gov

Sulfate-Reducing Conditions: In marine and some terrestrial environments, sulfate reduction is a key process for anaerobic benzene degradation. nih.gov

Methanogenic Conditions: Under strictly anaerobic conditions, benzene can be converted to methane and carbon dioxide by a consortium of microorganisms. nih.gov

The initial activation of the benzene ring under anaerobic conditions is a subject of ongoing research, with proposed mechanisms including carboxylation, hydroxylation, or methylation. nih.govnih.gov A common central intermediate in many anaerobic aromatic degradation pathways is benzoyl-CoA. ethz.ch

The enzymatic transformation of benzene is the cornerstone of its biodegradation.

Oxygenase-Mediated Ring Fission: In aerobic pathways, after the formation of catechol, ring cleavage is carried out by catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage). nih.govresearchgate.net These enzymes are crucial for breaking the aromatic structure.

Peroxygenases: Some fungi, like Agrocybe aegerita, produce extracellular peroxygenases that can oxygenate benzene to phenol using hydrogen peroxide. nih.gov

Phenol Hydroxylase: Engineered microorganisms expressing phenol hydroxylase have been shown to transform benzene and toluene (B28343) to catechols through successive hydroxylation reactions. nih.govresearchgate.net

Interactive Data Table: Key Enzymes in Benzene Biotransformation

| Enzyme | Reaction Type | Conditions | Key Intermediate(s) |

| Benzene Monooxygenase | Monohydroxylation | Aerobic | Phenol |

| Benzene Dioxygenase | Dihydroxylation | Aerobic | cis-Benzene dihydrodiol, Catechol |

| Catechol 1,2-Dioxygenase | Ring Cleavage (ortho) | Aerobic | cis,cis-Muconate |

| Catechol 2,3-Dioxygenase | Ring Cleavage (meta) | Aerobic | 2-Hydroxymuconic semialdehyde |

| Aromatic Peroxygenase | Peroxygenation | Aerobic (Fungal) | Phenol |

| Putative Benzene Carboxylase | Carboxylation | Anaerobic | Benzoate |

Microbial Ecology and Identification of Degrading Microorganisms

A diverse range of microorganisms is capable of degrading benzene. The composition of these microbial communities is often dependent on the environmental conditions.

Laboratory enrichment cultures have been instrumental in identifying and characterizing benzene-degrading microorganisms. By providing benzene as the sole carbon and energy source under specific electron-accepting conditions, researchers can isolate and study the responsible microbes. nih.gov For instance, stable isotope probing (SIP) with 13C-labeled benzene has been used to identify active benzene degraders in complex microbial communities. frontiersin.org

Several bacterial genera and species have been identified as key players in benzene degradation.

Pseudomonas sp.: Species of Pseudomonas are well-known for their ability to degrade a wide range of aromatic hydrocarbons, including benzene, under aerobic conditions. eares.orgej-geo.orgnih.gov Pseudomonas putida is a model organism for studying the aerobic degradation of benzene. nih.gov A novel species, Pseudomonas aromaticivorans, has been isolated that can degrade benzene under microaerobic conditions. frontiersin.org

Bacillus sp.: Members of the genus Bacillus have also been found to be predominant in mixed cultures capable of degrading benzene. eares.org

Ideonella benzenivorans : A novel species isolated from microaerobic benzene-degrading enrichment cultures, capable of degrading benzene, toluene, and ethylbenzene. nih.gov

Anaerobic Bacteria: Under anaerobic conditions, specific groups of bacteria have been implicated. For example, members of the Peptococcaceae family and the Deltaproteobacteria (specifically the Candidate Sva0485 clade) have been strongly linked to anaerobic benzene biodegradation. biorxiv.org Strains of Geobacter have also been shown to degrade benzene under iron-reducing conditions. biorxiv.org In nitrate-reducing environments, Azoarcus strains have been identified in syntrophic association with benzene degraders. nih.gov

Interactive Data Table: Microbial Genera Involved in Benzene Degradation

| Genus | Degradation Condition | Key Characteristics |

| Pseudomonas | Aerobic, Microaerobic | Versatile metabolism of aromatic hydrocarbons. |

| Bacillus | Aerobic | Often found in mixed benzene-degrading cultures. |

| Ideonella | Microaerobic, Aerobic | Capable of degrading benzene, toluene, and ethylbenzene. |

| Geobacter | Anaerobic (Iron-Reducing) | Couples benzene oxidation to the reduction of ferric iron. |

| Thermincola (family Peptococcaceae) | Anaerobic (Nitrate-Reducing, Methanogenic) | Associated with anaerobic benzene carboxylation. |

| Azoarcus | Anaerobic (Nitrate-Reducing) | Often found in syntrophic relationships for benzene degradation. |

| Methyloversatilis | Aerobic | Identified as a primary benzene degrader in oil sands tailings ponds. frontiersin.org |

| Zavarzinia | Aerobic | Also identified as a key benzene degrader in oil sands tailings ponds. frontiersin.org |

Factors Influencing Biodegradation Rates

The biodegradation of Benzene, 1-nonenyl-, a process primarily driven by microorganisms, is highly dependent on specific environmental conditions and the presence of essential substances that can either accelerate or inhibit microbial activity.

Effect of Electron Acceptors

The availability of electron acceptors is a critical factor determining the rate and pathway of biodegradation, particularly in anaerobic (oxygen-depleted) environments. While aerobic degradation, which uses oxygen as the primary electron acceptor, is generally the most rapid pathway for hydrocarbon breakdown, the degradation of alkylbenzenes can also proceed under anaerobic conditions, albeit typically at slower rates. epa.govresearchgate.net

Table 1: Effect of Electron Acceptors on Anaerobic Benzene Degradation Rates (Proxy Data)

| Electron Acceptor Condition | Degradation Rate (day⁻¹) | Reference |

|---|---|---|

| Sulfate-Reducing | 0.059 ± 0.007 | battelle.org |

| Combined (Nitrate, Sulfate, Iron(III)) | 0.032 ± 0.006 | battelle.org |

| Nitrate-Reducing | Minor Degradation | battelle.org |

| Iron(III)-Reducing | Minor Degradation | battelle.org |

Note: Data presented is for benzene and serves as a proxy to illustrate the relative effectiveness of different electron acceptors in anaerobic degradation.

Influence of Culture Medium Constituents and Environmental Conditions

The rate of biodegradation is profoundly influenced by the surrounding environmental matrix, including the availability of nutrients, pH, and temperature.

Nutrients: The presence of additional organic nutrients can significantly enhance biodegradation rates. For nonylphenol (NP), a compound with a similar C9 alkyl chain, the degradation rate was enhanced by the addition of yeast extract. nih.gov Similarly, for linear alkylbenzene sulfonates (LAS), another related class of compounds, the presence of complex substrates like yeast extract promotes the formation of diverse microbial consortia, which aids in degradation by providing essential micronutrients, amino acids, and vitamins. researchgate.net However, the effect can be complex, as some studies have shown that the presence of more easily assimilable carbon sources can sometimes inhibit the degradation of the target compound. researchgate.net

Temperature: Temperature has a direct effect on microbial metabolism and thus on biodegradation kinetics. Studies on LAS have shown that the degradation process is considerably inhibited at lower temperatures. researchgate.net The optimal temperature for the biodegradation of LAS during composting processes appears to be around 40°C, with microbial metabolism of the compound not being observed in the thermophilic range (above 50-60°C). nih.gov Research on nonylphenol also indicates that degradation rates are enhanced with increased temperature. nih.gov

pH: The pH of the soil or water matrix is another critical environmental parameter. For nonylphenol degradation, the optimal pH value in sludge has been found to be 7.0. researchgate.net Deviations from the optimal pH range for the specific degrading microorganisms can slow down or halt the biodegradation process.

Table 2: Environmental Factors Influencing Biodegradation of Nonylphenol (NP) and Linear Alkylbenzene Sulfonate (LAS)

| Factor | Compound | Observed Effect | Reference |

|---|---|---|---|

| Temperature | LAS | Optimal degradation around 40°C; inhibited at lower temperatures. | researchgate.netnih.gov |

| pH | Nonylphenol | Optimal degradation at pH 7.0 in sludge. | researchgate.net |

| Nutrients (Yeast Extract) | Nonylphenol | Addition of yeast extract enhanced anaerobic degradation. | nih.gov |

| Heavy Metals (Pb, Cd, Cu, Zn) | Nonylphenol | Addition of heavy metals delayed degradation. | nih.gov |

Environmental Transport and Transformation Studies

Beyond biodegradation, the environmental fate of Benzene, 1-nonenyl- is dictated by physical transport and chemical transformation processes, including volatilization, photodegradation, and adsorption.

Volatilization

Volatilization is the process by which a chemical transfers from a liquid phase (water) to a gas phase (air). This process is particularly important for compounds with low to moderate molecular weight and high vapor pressure. usgs.gov The tendency of a chemical to volatilize from water is quantified by its Henry's Law constant.

For alkylbenzenes, volatilization rates decrease as the length of the alkyl chain increases. This is due to a decrease in vapor pressure and an increase in molecular weight and water solubility with increasing chain length. A U.S. Geological Survey study measured the liquid-film coefficients for the volatilization of a series of alkyl-substituted benzenes and found that the experimental ratios of these coefficients to that of oxygen (a measure of volatilization potential) decreased steadily from 0.606 for benzene to 0.357 for n-octylbenzene. usgs.gov Extrapolating this trend, Benzene, 1-nonenyl-, with its nine-carbon side chain, is expected to have a low Henry's Law constant and therefore a low tendency to volatilize from water. epa.govepa.gov

Table 3: Volatilization Ratios for a Series of Alkylbenzenes

| Compound | Ratio of Liquid-Film Coefficient to Oxygen |

|---|---|

| Benzene (C6H6) | 0.606 |

| Toluene (C7H8) | 0.578 |

| Ethylbenzene (C8H10) | 0.547 |

| n-Propylbenzene (C9H12) | 0.499 |

| n-Butylbenzene (C10H14) | 0.457 |

| n-Pentylbenzene (C11H16) | 0.420 |

| n-Hexylbenzene (C12H18) | 0.395 |

| n-Heptylbenzene (C13H20) | 0.375 |

| n-Octylbenzene (C14H22) | 0.357 |

Source: Adapted from Rathbun, R.E., and Tai, D.Y., 1988. usgs.gov

Photodegradation

Photodegradation, or the breakdown of molecules by light, is another potential transformation pathway for chemicals in the environment, particularly in surface waters and the atmosphere. nih.gov For many organic compounds like alkylbenzenes, direct absorption of sunlight may not be the primary mechanism. Instead, indirect photodegradation often occurs, involving reactions with photochemically produced reactive species such as hydroxyl radicals (•OH). epa.gov

Studies on alkylated polycyclic aromatic hydrocarbons (PAHs) show that photodegradation generally follows pseudo-first-order kinetics. nih.gov While specific studies on Benzene, 1-nonenyl- are scarce, research on the photocatalytic degradation of LAS using TiO2 nanoparticles demonstrates that the process can effectively mineralize these related compounds. researchgate.net Therefore, it is plausible that Benzene, 1-nonenyl- present in sunlit surface waters could undergo slow photodegradation, primarily through reactions with hydroxyl radicals. The half-life for this process would be dependent on factors like water clarity, depth, and the concentration of photosensitizing substances.

Adsorption to Environmental Matrices

Adsorption is the process by which a chemical adheres to the surface of particles, such as soil, sediment, or suspended solids in water. For hydrophobic (water-repelling) organic compounds like long-chain alkylbenzenes, adsorption is a dominant environmental fate process. nih.govnih.gov The tendency of a compound to adsorb to soil or sediment is quantified by the organic carbon-water partition coefficient (Koc). chemsafetypro.comca.gov

Due to its long, nonpolar alkyl chain, Benzene, 1-nonenyl- is expected to be highly hydrophobic and thus have a high Koc value. Research on nonylphenol, a structurally similar compound, found a log Koc value of 3.97, indicating strong adsorption to organic matter in soil. nih.gov This strong sorption behavior means that once released into the environment, Benzene, 1-nonenyl- will preferentially partition from the water phase to soil and sediment. nih.govresearchgate.net This reduces its concentration in the water column but can lead to its accumulation in sediments. bohrium.com A high Koc value also indicates that the compound will have low mobility in soil, meaning it is less likely to leach into groundwater. chemsafetypro.com

Table 4: Soil Mobility Classification Based on Koc Values

| Koc Range | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

| > 5000 | Immobile |

Source: Adapted from McCall et al., 1981. chemsafetypro.com Based on the log Koc of 3.97 for nonylphenol (Koc ≈ 9333), Benzene, 1-nonenyl- is expected to be immobile.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

One promising area is the application of modern cross-coupling reactions. The Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, presents a viable route. organic-chemistry.orgnih.govlibretexts.orgnih.gov For instance, the coupling of non-1-ene with an aryl halide like bromobenzene (B47551) in the presence of a palladium catalyst could yield "Benzene, 1-nonenyl-". Future work in this area could focus on developing more active and stable palladium catalysts, potentially allowing for lower catalyst loadings and milder reaction conditions.

Another powerful technique for alkene synthesis is olefin metathesis . This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), allows for the redistribution of alkene fragments. A potential route to "Benzene, 1-nonenyl-" could involve the cross-metathesis of styrene (B11656) with a long-chain alkene. Research in this area would likely focus on catalyst design to control selectivity and prevent unwanted side reactions.

Furthermore, the direct catalytic dehydrogenation of nonylbenzene (B91765) offers a more atom-economical approach. This would involve the selective removal of hydrogen from the nonyl chain to introduce the double bond. The development of highly selective and robust catalysts for such transformations is a significant area of ongoing research.

Exploration of Advanced Catalytic Systems

The efficiency and selectivity of synthetic routes are intrinsically linked to the catalysts employed. Future research will undoubtedly explore a range of advanced catalytic systems for the synthesis of "Benzene, 1-nonenyl-".

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, is a rapidly growing field. Enzymes offer unparalleled selectivity under mild reaction conditions. For instance, research into the biocatalytic decarboxylation of phenolic acids to produce substituted styrenes showcases the potential for enzymatic routes to vinylarenes. researchgate.net Future investigations could explore the possibility of engineering enzymes for the specific synthesis of "Benzene, 1-nonenyl-" or its precursors, offering a highly sustainable and selective manufacturing process.

Nanoparticle catalysis is another burgeoning area with significant potential. mdpi.commdpi.comsemanticscholar.orgnih.govyoutube.com The high surface-area-to-volume ratio of nanoparticles often leads to enhanced catalytic activity. Research could focus on the use of supported metal nanoparticles (e.g., palladium, platinum, or copper on supports like biochar or metal oxides) to catalyze the synthesis of "Benzene, 1-nonenyl-". mdpi.com These heterogeneous catalysts offer the advantage of easy separation and recyclability, contributing to greener chemical processes.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. For "Benzene, 1-nonenyl-", future research will aim to incorporate these principles to minimize environmental impact.

A key focus will be the use of greener solvents or even solvent-free conditions. nih.govsigmaaldrich.comrsc.orgresearchgate.net Traditional organic solvents are often volatile and toxic. Research into using water, supercritical fluids, or bio-derived solvents for the synthesis of alkenes is ongoing and could be applied to "Benzene, 1-nonenyl-". acs.org

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. tandfonline.comyoutube.comnih.govcem.comanton-paar.com The application of microwave irradiation to the synthesis of styrenes has been shown to improve yields and reduce the need for harsh reaction conditions. tandfonline.com Future studies could optimize microwave-assisted protocols for the synthesis of "Benzene, 1-nonenyl-".

Deeper Insight into Structure-Reactivity Relationships

A fundamental understanding of the relationship between the molecular structure of "Benzene, 1-nonenyl-" and its chemical reactivity is crucial for predicting its behavior in various applications and for designing new synthetic strategies.